2-(4-Chlorophenyl)oxirane

Catalog No.
S1892492
CAS No.
2788-86-5
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)oxirane

CAS Number

2788-86-5

Product Name

2-(4-Chlorophenyl)oxirane

IUPAC Name

2-(4-chlorophenyl)oxirane

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2

InChI Key

IBWLXNDOMYKTAD-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)Cl

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)Cl

Chiral Reagent

One of the primary applications of 2-(4-Chlorophenyl)oxirane in scientific research is as an aromatic chiral reagent. Due to the presence of a chiral center and an aromatic group, it can be used in reactions to introduce chirality (handedness) to molecules. Its specific properties, such as steric hindrance and electronic effects, can influence the outcome of reactions, favoring the formation of one enantiomer (mirror image) over another [].

Here are some examples of how 2-(4-Chlorophenyl)oxirane can be employed as a chiral reagent:

  • Asymmetric epoxidation: This reaction involves the conversion of a carbon-carbon double bond into an epoxide (a three-membered ring containing an oxygen atom) in a stereoselective manner. 2-(4-Chlorophenyl)oxirane can be used as a ligand in combination with a metal catalyst to achieve this transformation with high enantioselectivity [].
  • Diels-Alder reaction: This reaction is a cycloaddition between a diene and a dienophile to form a six-membered ring. 2-(4-Chlorophenyl)oxirane can be used as a chiral auxiliary in the dienophile component, directing the reaction towards the formation of a specific stereoisomer [].

Other Potential Applications

While research on 2-(4-Chlorophenyl)oxirane is ongoing, there are indications of its potential applications in other areas:

  • Organic synthesis: Its reactivity as an epoxide makes it a potential building block for the synthesis of more complex molecules. The presence of the chlorine group can also participate in various chemical reactions.
  • Material science: The unique properties of 2-(4-Chlorophenyl)oxirane, such as its chirality and aromatic character, might be beneficial in the development of novel materials with specific functionalities.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-chlorostyrene oxide

Dates

Modify: 2023-08-16

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